molecular formula C12H21NO4 B1383292 tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate CAS No. 1803590-87-5

tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate

Cat. No.: B1383292
CAS No.: 1803590-87-5
M. Wt: 243.3 g/mol
InChI Key: ULADDBHAWFWFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4-formyloxan-4-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology and Medicine: In biological and medical research, this compound may be used in the development of pharmaceuticals. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in drug discovery and development.

Industry: In industry, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(4-formyloxan-4-yl)methyl]carbamate is unique due to its specific structure, which includes a formyloxan moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-12(9-14)4-6-16-7-5-12/h9H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULADDBHAWFWFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate
Reactant of Route 2
tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate
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tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate
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tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate
Reactant of Route 5
tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate
Reactant of Route 6
tert-butyl N-[(4-formyloxan-4-yl)methyl]carbamate

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